2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide
Description
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to an acetohydrazide moiety. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The acetohydrazide group (-NH-NH-C(O)-) enhances reactivity, enabling the formation of hydrazone derivatives through condensation with aldehydes or ketones, which are critical for optimizing biological activity .
Synthesis typically involves multi-step reactions starting from 2-aminopyridine and ethyl bromopyruvate to form ethyl imidazo[1,2-a]pyridine-2-carboxylate, followed by hydrazine hydrate treatment to yield the carbohydrazide intermediate . Modifications at the hydrazide group (e.g., substitution with halogenated or fluorinated groups) further tailor the compound’s physicochemical and biological properties .
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-12-9(14)5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5,10H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRNWRPRNMPQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide typically involves the reaction of imidazo[1,2-a]pyridine derivatives with hydrazine derivatives. One common method includes the condensation of 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine carboxylic acids.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of N-substituted hydrazides.
Scientific Research Applications
GABA A Receptor Modulation
One of the primary applications of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide is its interaction with GABA A receptors. The compound has been shown to exhibit affinity for these receptors, which are crucial in the regulation of sedation, anxiety, muscle tone, and memory functions. Compounds that modulate GABA A receptor activity are valuable in treating disorders such as insomnia, anxiety, and epilepsy .
- Mechanism of Action : The modulation of GABA A receptors by this compound can lead to enhanced GABAergic transmission, which is beneficial for inducing sedation and muscle relaxation. This mechanism is similar to other known sedative agents, such as zolpidem and diazepam .
Anti-Inflammatory Properties
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, possess anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory responses. The structural modifications made to the imidazo[1,2-a]pyridine scaffold have resulted in compounds that are more potent than existing anti-inflammatory drugs .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from imidazo[1,2-a]pyridine derivatives. The synthetic pathways often include acylation processes and hydrazone formation to yield the desired hydrazide compound. Understanding these synthetic routes is crucial for developing analogs with improved efficacy or reduced side effects.
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Acylation | Imidazo[1,2-a]pyridine + Acetic Anhydride |
| 2 | Hydrazone Formation | Acetohydrazide + Imidazo derivative |
| 3 | Purification | Column chromatography |
Treatment of Anxiety Disorders
A study demonstrated that compounds related to this compound showed significant anxiolytic effects in animal models. The results indicated a marked decrease in anxiety-like behavior when administered at specific dosages, suggesting its potential as a therapeutic agent in clinical settings .
Efficacy Against Inflammatory Diseases
In another study focused on autoimmune diseases, the compound exhibited promising results in reducing inflammation markers in vitro and in vivo. The findings support its application as a treatment for conditions characterized by chronic inflammation such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogs with Substituent Variations
Structural analogs of 2-(imidazo[1,2-a]pyridin-2-yl)acetohydrazide differ in substituents on the imidazo[1,2-a]pyridine core or the hydrazide chain. Key examples include:
Key Observations :
- Halogenation (e.g., Cl) increases lipophilicity and membrane permeability, enhancing anticancer activity .
- Fluorinated groups (e.g., CF₃) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
Heterocyclic Variants
Compounds with related heterocyclic cores exhibit distinct pharmacological profiles:
Key Observations :
- Imidazo[1,2-a]pyrazines exhibit reduced cytotoxicity compared to pyridine analogs, making them suitable for pain management .
- Piperazine-linked derivatives demonstrate enhanced anticancer activity due to improved solubility and target engagement .
Pharmacological Comparisons
Biological activities vary significantly with structural modifications:
Key Observations :
Biological Activity
2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyridine derivatives with acetohydrazide. The structural formula can be represented as follows:
This compound features an imidazo[1,2-a]pyridine moiety, which is known for its pharmacological versatility. The hydrazide functional group enhances its potential for biological activity through various mechanisms.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HePG2 (Liver) | <10 |
| MCF7 (Breast) | <10 |
| HCT116 (Colon) | <10 |
These results suggest a promising therapeutic potential against hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in various models. Notably, compounds derived from this scaffold have shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α. A study reported that modifications to the imidazo[1,2-a]pyridine structure enhanced anti-TNF-α activity significantly:
| Compound | IC50 (µM) |
|---|---|
| LASSBio-1749 | 0.22 |
| This compound | TBD |
The most active derivatives demonstrated substantial inhibition of TNF-α production in vitro and in vivo .
Antimicrobial Activity
The antimicrobial potential of imidazo[1,2-a]pyridine derivatives has also been explored. Studies have shown that these compounds possess activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Candida albicans | Effective |
| Staphylococcus aureus | Moderate |
The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
In a study involving mouse models with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in cell proliferation markers and increased apoptosis rates within the tumor tissues.
Case Study 2: Inhibition of Inflammatory Response
A separate study assessed the compound's effect on inflammatory responses induced by zymosan in mice. Results indicated that treatment with this hydrazide derivative reduced leukocyte infiltration and pro-inflammatory cytokine levels significantly when compared to untreated controls.
Q & A
Q. What synthetic methodologies are established for synthesizing imidazo[1,2-a]pyridine-acetohydrazide analogs?
The synthesis typically involves cyclocondensation or multicomponent reactions. For example:
- Cyclocondensation : Darweesh et al. synthesized fused imidazopyridines using 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile with arylidenemalononitriles under basic conditions (KOH/EtOH, reflux) .
- Multicomponent Reactions : Benzoimidazo[1,2-a]pyridines were synthesized via one-pot reactions combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aldehydes, and amines .
- N-Substitution : Imidazo[1,2-a]pyridin-2-yl-acetates react with amines in DMF at 80°C to form acetamide derivatives, a strategy adaptable for acetohydrazides .
Q. Key Conditions :
- Solvents: DMF, acetonitrile, or dichloromethane
- Catalysts: Lewis acids (e.g., AlCl₃) for acylation
- Temperature: Reflux (80–120°C) for cyclization
Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine-acetohydrazide derivatives?
A multi-technique approach ensures structural validation:
| Technique | Application | Key Observations | References |
|---|---|---|---|
| ¹H/¹³C NMR | Assigns hydrazide protons (δ 8.5–10.5 ppm) and ring substitution | Detection of tautomeric forms in DMSO-d₆ | |
| HRMS | Confirms molecular ion peaks (e.g., [M+H]⁺) | ESI+ mode with <0.5 m/z resolution | |
| X-ray Crystallography | Resolves bond angles and crystal packing | Mo Kα radiation, 100K temperature | |
| IR Spectroscopy | Identifies C=O (1650–1700 cm⁻¹) and N-H stretches | ATR mode for solid-state analysis |
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for novel derivatives?
Contradictions often arise from tautomerism or polymorphism. Methodological solutions include:
Variable Temperature NMR : Observes dynamic equilibria of NH protons .
2D NMR (COSY/HSQC) : Maps spin systems to distinguish regioisomers .
DFT Validation : Compares experimental ¹³C shifts with B3LYP/6-311++G** calculations .
Crystallographic Cross-Check : Resolves ambiguities in NH positioning .
Example : DFT studies on imidazo[4,5-b]pyridines confirmed regioselective acylation at C-3, aligning with NMR data .
Q. What strategies optimize Friedel-Crafts acylations for imidazo[1,2-a]pyridine functionalization?
Optimization requires systematic parameter screening:
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Catalyst (AlCl₃ vs FeCl₃) | 5 mol% AlCl₃ in DCM maximizes C-3 acylation | Yield improvement from 40% to >85% |
| Temperature Gradient | 0°C initiation reduces side reactions | Enhances regioselectivity |
| Substrate Activation | N-Methylation increases electrophilicity | Accelerates acylation kinetics |
| Real-Time Monitoring | LC-MS tracks reaction progress | Enables mid-process adjustments |
Q. How do structural modifications influence the bioactivity of imidazo[1,2-a]pyridine-acetohydrazide derivatives?
Key structure-activity relationships (SARs) include:
- Hydrazide Side Chain : Enhances hydrogen bonding with enzyme targets (e.g., kinases) .
- Ring Substitution : Electron-withdrawing groups (e.g., -CN) improve antimicrobial activity .
- Heterocycle Fusion : Benzo-fused analogs show increased metabolic stability .
Q. Methodological Validation :
- Molecular Docking : Predicts binding modes with target proteins (e.g., AutoDock Vina) .
- QSAR Models : Utilize Hammett constants (σ) to correlate substituent effects with IC₅₀ values .
Q. What computational workflows predict the pharmacological potential of acetohydrazide derivatives?
Integrated approaches combine:
Molecular Dynamics (MD) : Simulates ligand-receptor stability over 100 ns trajectories .
Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites via DFT (B3LYP/6-31G*) .
ADMET Prediction : SwissADME evaluates bioavailability and toxicity .
Case Study : MD simulations of imidazo[1,2-a]pyrazine derivatives revealed stable binding to kinase ATP pockets, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
